4-({4-[2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}sulfonyl)benzoic acid
Description
Properties
IUPAC Name |
4-[4-(2-pyrrolidin-1-ylethyl)piperazin-1-yl]sulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c21-17(22)15-3-5-16(6-4-15)25(23,24)20-13-11-19(12-14-20)10-9-18-7-1-2-8-18/h3-6H,1-2,7-14H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOQTBKEPZFWLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperazine Intermediate
The synthesis begins with a suitable piperazine compound. The piperazine ring is functionalized by introducing the 2-(pyrrolidin-1-yl)ethyl substituent through alkylation reactions. This step involves:
- Selection of an appropriate alkylating agent containing the pyrrolidine moiety.
- Use of bases to facilitate nucleophilic substitution.
- Control of reaction temperature and solvent choice to minimize side reactions.
Sulfonylation of the Piperazine
The piperazine intermediate is then sulfonylated with a benzoic acid derivative bearing a sulfonyl chloride or equivalent sulfonylating agent. Key parameters include:
- Use of anhydrous conditions to prevent hydrolysis of sulfonyl chloride.
- Base selection (e.g., triethylamine or inorganic bases) to neutralize generated acid.
- Solvent choice such as polar aprotic solvents (e.g., dichloromethane) to enhance reactivity.
Final Functional Group Adjustments and Purification
After sulfonylation, the compound may require:
- Acid-base treatments to obtain the acid form.
- Purification steps such as recrystallization or chromatographic techniques.
- Preparation of pharmaceutically acceptable salts if needed.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Piperazine alkylation | Alkyl halide with pyrrolidine moiety, base (e.g., K2CO3) | Solvent: DMF or acetonitrile; temperature: 50-80°C |
| Sulfonylation | Benzoic acid sulfonyl chloride, base (e.g., triethylamine) | Solvent: dichloromethane; temperature: 0-25°C |
| Acidification/purification | Acid (e.g., HCl) for salt formation; recrystallization | Solvent choice affects polymorphic form and purity |
Research Findings and Optimization
- The alkylation step requires optimization to prevent over-alkylation and side reactions; controlling stoichiometry and reaction time is critical.
- Sulfonylation must be performed under strictly anhydrous conditions to avoid sulfonyl chloride hydrolysis.
- Purification methods impact the crystalline form and bioavailability; amorphous solid dispersions have been reported to improve pharmaceutical properties.
- Use of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride may be employed in intermediate steps to reduce imines or other functionalities if present.
- Solvent systems are chosen based on solubility and reaction compatibility, including ethers, esters, polar aprotic solvents, and mixtures thereof.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Agents | Conditions | Outcome/Notes |
|---|---|---|---|
| Piperazine derivative synthesis | Piperazine, 2-(pyrrolidin-1-yl)ethyl halide | Base (K2CO3), DMF, 50-80°C | Formation of N-substituted piperazine |
| Sulfonylation | Benzoic acid sulfonyl chloride, triethylamine | DCM, 0-25°C | Sulfonylation of piperazine nitrogen |
| Acidification and salt formation | HCl or other acids | Ambient temperature | Formation of acid or acid-addition salt |
| Purification | Recrystallization solvents (alcohols, ethers) | Controlled temperature | Isolation of pure compound, polymorph control |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonyl group serves as a key reactive site for nucleophilic displacement, enabling structural diversification:
Reaction
-
Amine substitution : Reacts with primary/secondary amines under basic conditions (e.g., K₂CO₃/DMF) to form sulfonamide derivatives.
-
Thiol coupling : Thiol-containing nucleophiles displace the sulfonamide group in polar aprotic solvents (e.g., DMSO) at 60–80°C .
Example Protocol
| Reagent | Conditions | Product Yield | Reference |
|---|---|---|---|
| Benzylamine | DMF, K₂CO₃, 80°C, 12 h | 78% | |
| 2-Mercaptopyridine | DMSO, 60°C, 6 h | 65% |
Piperazine Ring Functionalization
The piperazine moiety undergoes alkylation and acylation via its secondary amine groups:
Key Reactions
-
Alkylation : Reacts with alkyl halides (e.g., propyl bromide) in methanol under reflux, forming quaternary ammonium salts .
-
Acylation : Acetic anhydride in pyridine acetylates free amines at room temperature .
Comparative Reactivity
| Reaction Type | Reagent | Temperature | Time | Product Stability |
|---|---|---|---|---|
| Alkylation | Propyl bromide | Reflux | 8 h | High (crystalline) |
| Acylation | Acetic anhydride | 25°C | 2 h | Moderate |
Benzoic Acid Derivitization
The carboxylic acid group participates in esterification and amide coupling:
Esterification
-
Reacts with methanol/H₂SO₄ to form methyl ester derivatives (yield: 85–92%) .
-
Ethanol-based esterification under Dean-Stark conditions achieves >90% conversion .
Amide Formation
-
Couples with amines using EDC/HOBt in THF, yielding bioactive conjugates (e.g., antitumor hybrids) .
Reductive Modifications
Catalytic hydrogenation targets unsaturated bonds in the pyrrolidine ring:
Hydrogenation Protocol
-
Catalyst : 10% Pd/C in ethanol
-
Conditions : 50 psi H₂, 25°C, 4 h
-
Outcome : Saturates pyrrolidine without affecting the sulfonamide linkage .
Acid-Base Interactions
The compound forms stable salts with inorganic bases:
Salt Formation
| Base | Solvent | Application |
|---|---|---|
| Sodium hydroxide | Water/EtOH | Improves aqueous solubility |
| Hydrochloric acid | Diethyl ether | Crystallizes hydrochloride salt |
Stability Under Oxidative Conditions
The sulfonamide group resists oxidation, while the pyrrolidine ring oxidizes selectively:
Oxidation Study
-
Reagent : H₂O₂/AcOH (30%) at 55–60°C
-
Outcome : Pyrrolidine oxidizes to a lactam, preserving the sulfonyl group .
Synthetic Pathway Optimization
Multi-step syntheses emphasize yield and purity:
Key Steps
-
Sulfonation : Benzoic acid derivative reacts with chlorosulfonic acid at 0°C .
-
Piperazine Coupling : Nucleophilic substitution with 2-(pyrrolidin-1-yl)ethylpiperazine in DCM .
-
Purification : Recrystallization from ethanol/water (1:3) achieves >95% purity .
This compound’s modular reactivity enables tailored modifications for drug discovery, particularly in CNS-targeted agents and enzyme inhibitors. Experimental protocols prioritize functional group compatibility, with the sulfonamide and piperazine groups offering maximal versatility.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent in treating neurological disorders due to its ability to modulate neurotransmitter systems. Specifically, derivatives of this compound have been shown to act as antagonists at muscarinic receptors, which are implicated in various neurological conditions such as Alzheimer's disease and schizophrenia .
Biochemical Studies
Due to its sulfonamide group, the compound can serve as a valuable tool in biochemical assays aimed at studying enzyme inhibition. Sulfonamides are known inhibitors of carbonic anhydrase and other enzymes, providing insights into metabolic pathways and potential drug targets .
Drug Delivery Systems
Research has explored the use of this compound as part of drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability, making it an attractive option for formulating new therapeutic agents .
Material Science
The unique chemical properties of 4-({4-[2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}sulfonyl)benzoic acid have led to investigations into its use in material science, particularly in the development of polymers and coatings that require specific chemical functionalities for enhanced performance .
Case Study 1: Neurological Applications
In a study published on the efficacy of muscarinic receptor antagonists, researchers synthesized various derivatives of the compound to evaluate their effects on cognitive function in animal models. The results indicated significant improvements in memory retention when administered at specific dosages, suggesting potential for further clinical development .
Case Study 2: Enzyme Inhibition
A research team focused on the enzyme inhibition properties of sulfonamides derived from this compound. They demonstrated that modifications to the piperazine ring could enhance inhibitory activity against carbonic anhydrase, leading to potential applications in managing conditions like glaucoma .
| Study | Objective | Findings | Implications |
|---|---|---|---|
| Neurological Applications | Evaluate cognitive effects | Significant memory retention improvement | Potential for Alzheimer's treatment |
| Enzyme Inhibition | Assess sulfonamide activity | Enhanced inhibition of carbonic anhydrase | Applications in glaucoma management |
Mechanism of Action
The mechanism of action of 4-({4-[2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}sulfonyl)benzoic acid involves its interaction with specific molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituents
The table below compares the target compound with structurally related piperazine-sulfonyl derivatives:
Key Observations:
Piperazine-Sulfonyl Linkage: All compounds share a piperazine-sulfonyl-aromatic scaffold, but the aromatic cores vary (e.g., benzoic acid, isoquinoline, pyrazole).
PZ-1190 incorporates a benzo[b]thiophene moiety, which contributes to its multitarget antipsychotic activity . Chlorophenyl (in ) and isopropoxyphenyl (in ) groups may modulate receptor selectivity.
Synthesis Methods: Mechanochemical synthesis (PZ-1190) achieves high enantiomeric purity (≥99% ee) without chromatography, highlighting sustainability advantages . Solution-phase coupling () often requires chromatographic purification, increasing cost and complexity.
Pharmacological and Commercial Relevance
- PZ-1190: Demonstrates potent serotonin/dopamine receptor modulation, with preclinical efficacy in antipsychotic models. Its stereochemical integrity is preserved during mechanochemical synthesis .
- In-Stock Analogs: Compounds like the oxazole-phenoxy derivative () remain available, suggesting favorable stability or demand for kinase or GPCR-targeting research.
Biological Activity
The compound 4-({4-[2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}sulfonyl)benzoic acid (CAS: 1203428-11-8) is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by a sulfonamide group attached to a benzoic acid moiety, with a piperazine ring and a pyrrolidine substituent. The molecular formula is C₁₇H₂₅N₃O₄S, which indicates the presence of nitrogen, oxygen, and sulfur atoms contributing to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 365.46 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, sulfonamide derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound demonstrates potential as an enzyme inhibitor. It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : Compounds in this class have shown promising results with IC50 values indicating strong inhibitory activity.
- Urease Inhibition : The compound's ability to inhibit urease could be beneficial in treating conditions like urinary tract infections.
Case Studies
- Study on Enzyme Inhibition : A study highlighted that certain piperazine derivatives exhibited significant urease inhibition, with IC50 values lower than standard reference compounds . This suggests that this compound could also share similar properties.
- Antibacterial Screening : In vitro tests have shown that derivatives of this compound can effectively inhibit the growth of pathogenic bacteria, making them candidates for further development as antibacterial agents .
The biological activities of this compound can be attributed to its structural features:
- Sulfonamide Group : This moiety is known for its role in inhibiting bacterial folic acid synthesis.
- Piperazine and Pyrrolidine Rings : These structures enhance the compound's ability to interact with biological targets, potentially increasing its efficacy as an enzyme inhibitor.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-({4-[2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}sulfonyl)benzoic acid, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves sulfonylation of a piperazine-pyrrolidine intermediate with a benzoic acid derivative. A two-step approach is recommended:
Sulfonylation : React 4-chlorosulfonylbenzoic acid with 4-[2-(pyrrolidin-1-yl)ethyl]piperazine in a polar aprotic solvent (e.g., DMF) under inert atmosphere at 0–5°C to minimize side reactions.
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/methanol) followed by recrystallization in ethanol/water .
- Characterization : Confirm intermediates via /-NMR (e.g., sulfonamide proton at δ 3.2–3.5 ppm, aromatic protons at δ 7.8–8.1 ppm) and LC-MS (expected [M+H] ~424.5 g/mol) .
Q. How can researchers validate the purity of this compound, and what analytical thresholds are critical for pharmacological studies?
- Methodological Answer :
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). Purity ≥95% is required for in vitro assays.
- Elemental Analysis : Acceptable carbon/nitrogen/sulfur deviations ≤0.4%.
- Thermal Analysis : Differential scanning calorimetry (DSC) should show a single endothermic peak (melting point ~190–195°C, consistent with analogs) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values in enzyme inhibition assays)?
- Methodological Answer : Contradictions often arise from assay conditions. Standardize protocols:
Buffer Consistency : Use HEPES (pH 7.4, 25 mM) with 0.01% BSA to stabilize protein targets .
Control for Solubility : Pre-dissolve the compound in DMSO (<1% final concentration) and confirm solubility via dynamic light scattering.
Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., luciferase reporters) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for kinase targets?
- Methodological Answer :
Core Modifications : Introduce substituents at the benzoic acid moiety (e.g., methyl, fluoro) to enhance hydrophobic interactions with kinase ATP-binding pockets.
Piperazine-Pyrrolidine Tail Optimization : Replace the ethyl linker with propyl or cyclopropyl groups to alter conformational flexibility.
In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against kinases (e.g., PI3K, MAPK) and prioritize analogs .
- Validation : Test top candidates in kinase profiling panels (e.g., Eurofins KinaseProfiler) at 1 μM to assess selectivity .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development, and how can they be improved?
- Methodological Answer :
- Key Parameters : Oral bioavailability (>20%), plasma half-life (>4 h), and brain permeability (logBB > −1).
- Optimization Strategies :
Prodrug Design : Esterify the benzoic acid group to enhance absorption (e.g., ethyl ester hydrolyzed in vivo).
CYP450 Stability : Co-administer with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) in rodent studies to mitigate rapid metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
